molecular formula C15H7F4NO2 B6296734 4,5,6,7-Tetrafluoro-2-(phenylmethyl)-1H-isoindole-1,3(2H)dione, 97% CAS No. 116508-57-7

4,5,6,7-Tetrafluoro-2-(phenylmethyl)-1H-isoindole-1,3(2H)dione, 97%

Cat. No. B6296734
CAS RN: 116508-57-7
M. Wt: 309.21 g/mol
InChI Key: OEZBYUIKHMXWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrafluoro-2-(phenylmethyl)-1H-isoindole-1,3(2H)dione, commonly referred to as TFIPD, is a synthetic compound that has been used in scientific research for a variety of applications. It is a highly fluorinated organic compound that has been found to have unique properties, making it an attractive option for a range of experiments. TFIPD has been used in a variety of studies, including those related to drug design, protein-ligand interactions, and enzyme inhibition.

Scientific Research Applications

TFIPD has been used in a variety of scientific research applications. It has been used as a model compound for drug design, as it can mimic the properties of small molecule drugs. It has also been used to study protein-ligand interactions, as it can bind to proteins and alter their activity. In addition, TFIPD has been used to study enzyme inhibition, as it can bind to enzymes and inhibit their activity.

Mechanism of Action

The mechanism of action of TFIPD is not fully understood, but it is believed to involve the binding of the compound to proteins and enzymes. It is thought that the TFIPD binds to proteins and enzymes via hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can then alter the activity of the proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFIPD are not fully understood. However, it has been shown to bind to proteins and enzymes, which can alter their activity. In addition, TFIPD has been shown to inhibit certain enzymes, which could potentially lead to changes in biochemical pathways.

Advantages and Limitations for Lab Experiments

TFIPD has several advantages for use in lab experiments. It is a highly fluorinated organic compound, which makes it less likely to be metabolized by enzymes and proteins. In addition, it is relatively stable and easy to synthesize. However, TFIPD does have some limitations. It is a relatively small molecule, which makes it difficult to study its interactions with large proteins and enzymes. In addition, it is not as widely studied as some other compounds, so there is less information available about its effects.

Future Directions

There are a number of potential future directions for TFIPD. One potential direction is to further study its interactions with proteins and enzymes. This could lead to a better understanding of its mechanism of action and potential effects on biochemical pathways. In addition, TFIPD could be used to develop new drugs or to modify existing drugs. Finally, TFIPD could be used to study the effects of fluorination on organic compounds.

Synthesis Methods

TFIPD is synthesized by a multi-step process. The starting material is 4,5,6,7-tetrafluoro-2-phenylbenzoic acid, which is reacted with a base such as potassium tert-butoxide in an aqueous solution. This reaction produces 4,5,6,7-tetrafluoro-2-(phenylmethyl)-1H-isoindole-1,3(2H)dione, which can then be isolated and purified by column chromatography.

properties

IUPAC Name

2-benzyl-4,5,6,7-tetrafluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F4NO2/c16-10-8-9(11(17)13(19)12(10)18)15(22)20(14(8)21)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZBYUIKHMXWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrafluoro-2-(phenylmethyl)-1H-isoindole-1,3(2H)dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.